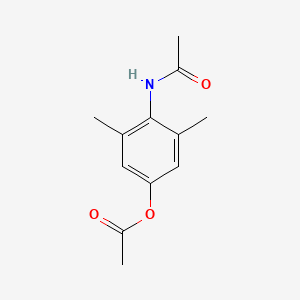
Butyrophenone, 2'-(2-(dimethylamino)ethoxy)-4'-methoxy-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyrophenone, 2’-(2-(dimethylamino)ethoxy)-4’-methoxy-, hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a butyrophenone backbone with additional functional groups that enhance its reactivity and utility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butyrophenone, 2’-(2-(dimethylamino)ethoxy)-4’-methoxy-, hydrochloride typically involves the reaction of butyrophenone with 2-(dimethylamino)ethanol and methoxy groups under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as distillation, crystallization, and purification to obtain the final product in its hydrochloride form.
Analyse Des Réactions Chimiques
Types of Reactions
Butyrophenone, 2’-(2-(dimethylamino)ethoxy)-4’-methoxy-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Butyrophenone, 2’-(2-(dimethylamino)ethoxy)-4’-methoxy-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of cellular processes and as a tool for investigating biochemical pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mécanisme D'action
The mechanism of action of Butyrophenone, 2’-(2-(dimethylamino)ethoxy)-4’-methoxy-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or ion channels, leading to changes in cellular function and biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Benzyl-2-(dimethylamino)-4’-morpholinobutyrophenone: A photoinitiator used in polymerization reactions.
2-(2-(Dimethylamino)ethoxy)ethanol: An organic compound with similar functional groups used in surfactants and as a corrosion inhibitor.
Uniqueness
Butyrophenone, 2’-(2-(dimethylamino)ethoxy)-4’-methoxy-, hydrochloride is unique due to its specific combination of functional groups, which confer distinct reactivity and applications. Its ability to undergo various chemical reactions and its utility in diverse fields make it a valuable compound in scientific research and industry.
Propriétés
Numéro CAS |
20808-99-5 |
|---|---|
Formule moléculaire |
C15H24ClNO3 |
Poids moléculaire |
301.81 g/mol |
Nom IUPAC |
2-(2-butanoyl-5-methoxyphenoxy)ethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C15H23NO3.ClH/c1-5-6-14(17)13-8-7-12(18-4)11-15(13)19-10-9-16(2)3;/h7-8,11H,5-6,9-10H2,1-4H3;1H |
Clé InChI |
NJGYKPVXYWBINY-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)C1=C(C=C(C=C1)OC)OCC[NH+](C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


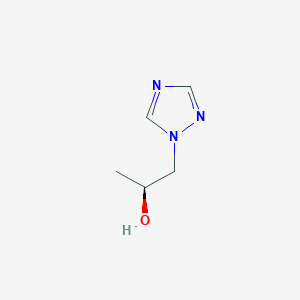
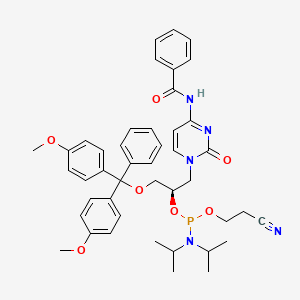
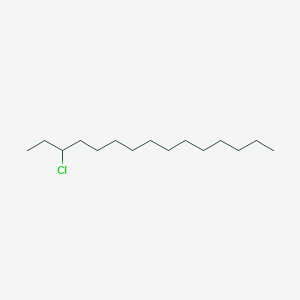
![N-[4-Diazo-2-[[(2-ethylphenyl)amino]sulfonyl]cyclohexa-2,5-dien-1-ylidene]-P-toluenesulfonamide](/img/structure/B13729810.png)
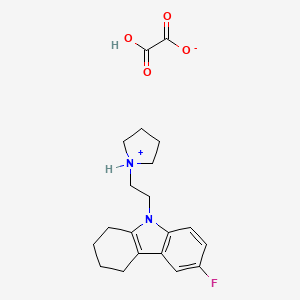
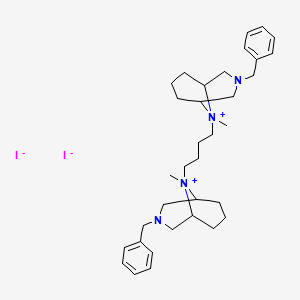
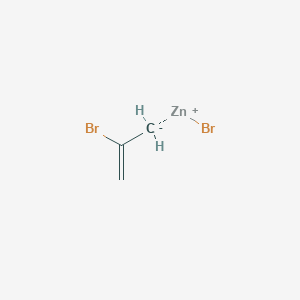
![(3aR,8R,9R,9aR)-8-hydroxy-5,9-dimethyl-3-methylidene-3a,4,6,7,8,8a,9,9a-octahydrobenzo[f][1]benzofuran-2-one](/img/structure/B13729846.png)
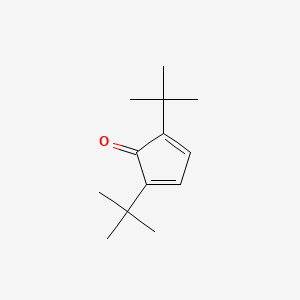
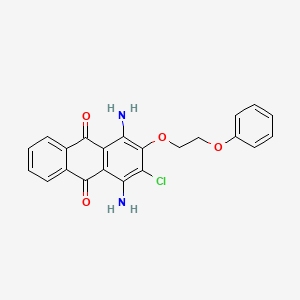

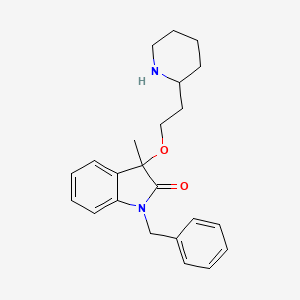
![7,8-Dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13729859.png)
